molecular formula C7H8BClN2O2 B14069786 (4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid

(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid

Cat. No.: B14069786
M. Wt: 198.42 g/mol
InChI Key: LFWFQPJRGBPKOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine precursor. One common method is the palladium-catalyzed borylation of 4-chloro-2-cyclopropylpyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently, ensuring consistent product quality and yield . The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Cyclopropylphenylboronic acid

Uniqueness

(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C7H8BClN2O2

Molecular Weight

198.42 g/mol

IUPAC Name

(4-chloro-2-cyclopropylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H8BClN2O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4,12-13H,1-2H2

InChI Key

LFWFQPJRGBPKOB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2CC2)(O)O

Origin of Product

United States

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